![molecular formula C13H12N2O3S B14359722 Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- CAS No. 90579-02-5](/img/structure/B14359722.png)
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- is an organosulfur compound with a complex structure that includes aromatic rings, a sulfonic acid group, and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- typically involves the reaction of benzenesulfonic acid with phenylmethylenehydrazine. The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol to facilitate the reaction. The process may require heating to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- may involve large-scale sulfonation processes where benzene is treated with sulfur trioxide and fuming sulfuric acid to form benzenesulfonic acid. This intermediate is then reacted with phenylmethylenehydrazine under optimized conditions to yield the final product. The process is designed to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- involves its interaction with molecular targets through its sulfonic acid and hydrazone groups. These functional groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid
- 4-Methylbenzenesulfonic acid
- Sulfanilic acid
Uniqueness
Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]- is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity compared to other sulfonic acids
Eigenschaften
CAS-Nummer |
90579-02-5 |
|---|---|
Molekularformel |
C13H12N2O3S |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
4-(2-benzylidenehydrazinyl)benzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O3S/c16-19(17,18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H,(H,16,17,18) |
InChI-Schlüssel |
IBBXPWKHQZNFQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)

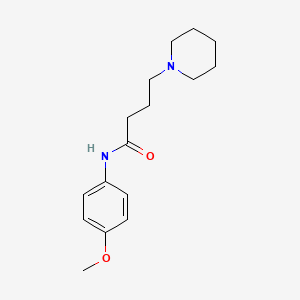
![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
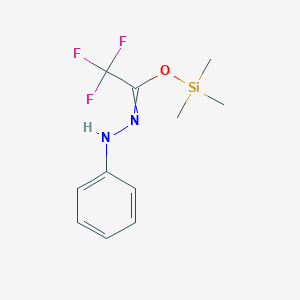
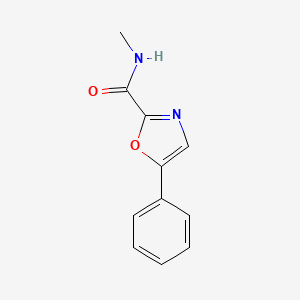
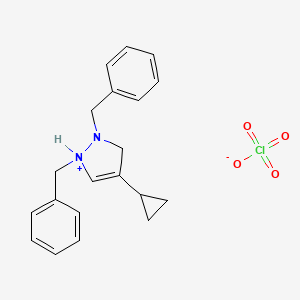
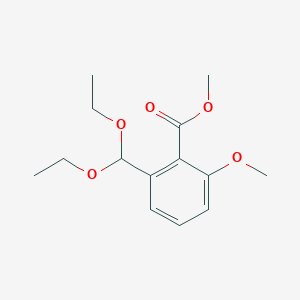

![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
